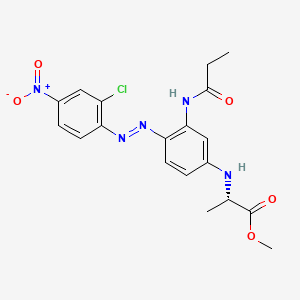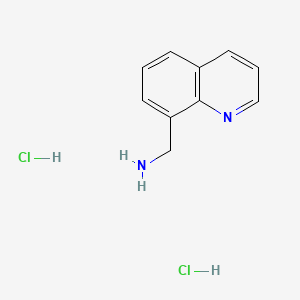
Acide 2-acétamido-5-aminophénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-5-aminophenylboronic acid: is an organic compound with the molecular formula C8H11BN2O3 . It is a boronic acid derivative that contains both an acetamido group and an amino group attached to a phenyl ring.
Applications De Recherche Scientifique
Chemistry:
2-Acetamido-5-aminophenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a versatile intermediate for the synthesis of various pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is utilized in the development of boron-containing drugs. Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development .
Medicine:
The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of cancer and bacterial infections. Its ability to form reversible covalent bonds with biological targets makes it a promising candidate for drug design .
Industry:
In the industrial sector, 2-Acetamido-5-aminophenylboronic acid is used in the production of advanced materials, including polymers and sensors. Its unique chemical properties enable the development of materials with enhanced performance characteristics .
Mécanisme D'action
Target of Action
2-Acetamido-5-aminophenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of 2-Acetamido-5-aminophenylboronic acid are the reactants involved in these chemical reactions .
Mode of Action
The mode of action of 2-Acetamido-5-aminophenylboronic acid involves its interaction with other reactants in chemical reactions. For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Acetamido-5-aminophenylboronic acid are primarily those involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds.
Pharmacokinetics
As an organoboron compound, it is known to be relatively stable, readily prepared, and generally environmentally benign . These properties may influence its bioavailability.
Result of Action
The result of the action of 2-Acetamido-5-aminophenylboronic acid is the formation of new organic compounds through reactions such as the Suzuki–Miyaura (SM) cross-coupling . For example, it has been used in the catalytic protodeboronation of alkyl boronic esters, a valuable transformation in organic synthesis .
Action Environment
The action of 2-Acetamido-5-aminophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound is often used, is known for its exceptionally mild and functional group tolerant reaction conditions . These conditions, along with the stability of the compound, can affect its action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Acetamido-5-aminophenylboronic acid typically involves the following steps:
Nitration of Acetanilide: The starting material, acetanilide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-nitroacetanilide.
Reduction of Nitro Group: The nitro group in 2-nitroacetanilide is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 2-aminoacetanilide.
Industrial Production Methods:
Industrial production of 2-Acetamido-5-aminophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Acetamido-5-aminophenylboronic acid can undergo oxidation reactions to form corresponding boronic acids or boronate esters.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents in the presence of a suitable catalyst.
Major Products:
Oxidation: Boronate esters or boronic acids.
Reduction: Amino derivatives or reduced boronic acids.
Substitution: Substituted phenylboronic acids.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Acetamidophenylboronic acid
- 5-Acetamido-2-aminophenylboronic acid
Comparison:
2-Acetamido-5-aminophenylboronic acid is unique due to the presence of both acetamido and amino groups on the phenyl ring, which enhances its reactivity and specificity in chemical reactions. Compared to phenylboronic acid, it offers additional functional groups that can participate in hydrogen bonding and other interactions, making it more versatile in various applications .
Propriétés
IUPAC Name |
(2-acetamido-5-aminophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPCXQOFTGPVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)NC(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674556 |
Source


|
| Record name | (2-Acetamido-5-aminophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136237-84-8 |
Source


|
| Record name | (2-Acetamido-5-aminophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
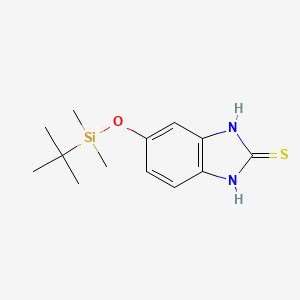

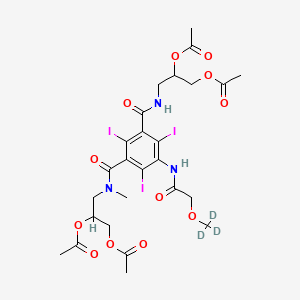
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)
![Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI)](/img/new.no-structure.jpg)
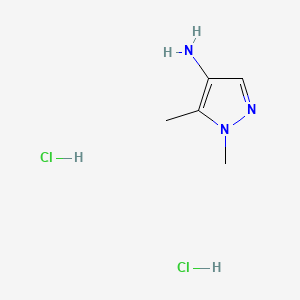
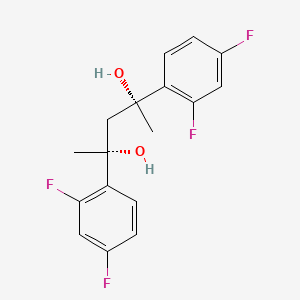
![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)
